N-Acetylmuramyl-alanylglutamic acid

Description

IUPAC Nomenclature and Systematic Classification

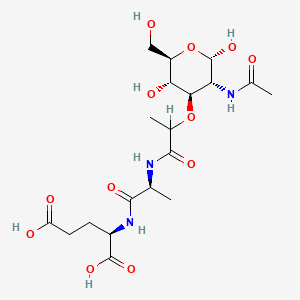

N-Acetylmuramyl-alanylglutamic acid is systematically named (2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid . This nomenclature reflects its hybrid structure, combining a carbohydrate (N-acetylmuramic acid) and a dipeptide (L-alanyl-D-glutamic acid). The compound belongs to the class of muropeptides , which are peptidoglycan-derived structures integral to bacterial cell wall biosynthesis and recycling . Its molecular formula is C₁₉H₃₁N₃O₁₂ , with a molecular weight of 493.5 g/mol . The CAS registry number 59366-95-9 uniquely identifies this molecule in chemical databases .

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid |

| Molecular Formula | C₁₉H₃₁N₃O₁₂ |

| Molecular Weight | 493.5 g/mol |

| CAS Number | 59366-95-9 |

Molecular Architecture: Carbohydrate and Peptide Moieties

The molecule comprises two distinct regions:

- Carbohydrate Moiety : The N-acetylmuramic acid (MurNAc) component features a β-(1→4)-linked N-acetylglucosamine derivative with a lactyl ether group at the C-3 position of the muramic acid . This lactyl group forms an amide bond with the peptide chain. The MurNAc structure includes a six-membered oxane ring (pyranose form) with hydroxyl, acetamido, and hydroxymethyl substituents .

- Peptide Moiety : The dipeptide L-alanyl-D-glutamic acid is attached to the MurNAc lactyl group. The L-configuration of alanine and D-configuration of glutamic acid are critical for bioactivity, as they mimic natural peptidoglycan precursors targeted by enzymes like UDP-N-acetylmuramoyl-L-alanine—D-glutamate ligase (MurD) . The glutamic acid side chain terminates in a free carboxyl group, contributing to the molecule’s solubility and interaction with bacterial enzymes .

The linkage between the carbohydrate and peptide moieties occurs via an ether bond between the MurNAc C-4 hydroxyl and the alanine residue . This architecture is conserved in bacterial peptidoglycan precursors, enabling recognition by cell wall synthesis machinery .

Isomeric Forms and Conformational Dynamics in Solution

This compound exhibits stereochemical complexity due to multiple chiral centers. Key isomeric features include:

- Anomeric Configuration : The MurNAc sugar exists predominantly in the β-pyranose form , stabilized by intramolecular hydrogen bonding .

- Peptide Stereochemistry : The L-alanine and D-glutamic acid residues enforce a specific spatial arrangement, critical for binding to enzymes like MurD . Substitution of D-glutamic acid with L-glutamic acid abolishes enzymatic recognition, underscoring the importance of stereochemistry .

In aqueous solution, the molecule adopts a folded conformation stabilized by hydrogen bonds between the MurNAc hydroxyl groups and the peptide backbone. Nuclear magnetic resonance (NMR) studies of related muropeptides reveal temperature-dependent shifts in amide proton resonances, suggesting dynamic interconversion between extended and compact states . For example, the alanyl NH group participates in hydrogen bonding with the MurNAc C-6 hydroxymethyl group, while the glutamic acid side chain interacts with solvent molecules .

Crystallographic Studies and Three-Dimensional Configuration

X-ray crystallography has resolved the three-dimensional structure of this compound in complex with bacterial enzymes. Key findings include:

- MurD Ligase Complex : The enzyme MurD binds the molecule via a deep cleft accommodating the MurNAc and peptide moieties. The MurNAc oxane ring interacts with hydrophobic residues, while the peptide backbone forms hydrogen bonds with catalytic residues like Glu162 and Asn339 .

- Carbamylated Lysine : A carbamylated lysine residue in the active site coordinates the D-glutamic acid carboxyl group, facilitating peptide bond formation .

- Conformational Flexibility : Comparative analysis with MurD structures (PDB: 1E0D, 1EEH) shows that the MurNAc moiety adopts a chair conformation , while the peptide chain exhibits slight torsional variability depending on crystallization conditions .

| PDB Code | Resolution (Å) | Structural Features |

|---|---|---|

| 1E0D | 2.0 | MurD enzyme bound to UDP-MurNAc-L-Ala-γ-D-Glu-meso-A₂pm; highlights carbamylated lysine |

| 1D0K | 1.8 | Lytic transglycosylase complex with MurNAc-L-Ala-D-Glu; reveals substrate-binding cleft |

These studies confirm that the molecule’s bioactive conformation is optimized for enzymatic recognition, with minimal deviation from the solution-state dynamics observed in NMR experiments . The structural insights have guided the design of peptidoglycan biosynthesis inhibitors, such as glycopeptide antibiotics targeting similar motifs .

Properties

CAS No. |

59366-95-9 |

|---|---|

Molecular Formula |

C19H31N3O12 |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H31N3O12/c1-7(16(28)22-10(18(30)31)4-5-12(25)26)20-17(29)8(2)33-15-13(21-9(3)24)19(32)34-11(6-23)14(15)27/h7-8,10-11,13-15,19,23,27,32H,4-6H2,1-3H3,(H,20,29)(H,21,24)(H,22,28)(H,25,26)(H,30,31)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1 |

InChI Key |

ONWXTUROIDEFMO-LLAKEARDSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

N-acetyl-L-alanyl-D-glutamic acid N-acetylmuramyl-alanylglutamic acid N-acetylmuramyl-alanylglutamic acid, (D-Ala-L-Glu)-isomer N-AcMu-Ala-Glu |

Origin of Product |

United States |

Scientific Research Applications

Immunomodulatory Effects

N-Acetylmuramyl-alanylglycine acid is known for its role as an immunoadjuvant. It enhances the immune response by stimulating macrophages and other immune cells.

- Mechanism : The compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to the activation of nuclear factor-kappa B (NF-κB) pathways. This results in the increased production of pro-inflammatory cytokines, which are crucial for initiating and sustaining immune responses .

- Case Study : A study demonstrated that administration of N-Acetylmuramyl-alanylglycine acid in mice resulted in enhanced resistance to bacterial infections, indicating its potential as a therapeutic agent in vaccine formulations .

Cancer Therapy

The compound has shown promise in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents.

- Synergistic Effects : Research indicates that N-Acetylmuramyl-alanylglycine acid can potentiate the effects of certain chemotherapeutics by enhancing immune cell infiltration into tumors, thereby improving overall treatment outcomes .

- Data Table: Efficacy of N-Acetylmuramyl-alanylglycine Acid in Cancer Models

Drug Delivery Systems

N-Acetylmuramyl-alanylglycine acid is being explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Nanoparticle Formulations : Incorporating this compound into nanoparticle systems has been shown to improve the bioavailability and efficacy of various drugs, particularly those with poor solubility .

- Case Study : A formulation study revealed that nanoparticles coated with N-Acetylmuramyl-alanylglycine acid demonstrated a 50% increase in cellular uptake compared to uncoated nanoparticles, leading to enhanced therapeutic effects in vitro .

Cosmetic Applications

Recent studies have also investigated the use of N-Acetylmuramyl-alanylglycine acid in cosmetic formulations due to its skin-soothing properties.

- Skin Barrier Repair : The compound has been shown to enhance skin barrier function and promote wound healing, making it a valuable ingredient in dermatological products .

- Data Table: Efficacy in Cosmetic Applications

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Cream | N-Acetylmuramyl-alanylglycine acid | Improved skin hydration and barrier function |

| Serum | N-Acetylmuramyl-alanylglycine acid | Reduced inflammation and accelerated healing |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical distinctions between N-Acetylmuramyl-alanylglutamic acid and related compounds:

Research Findings and Implications

Structural Impact on Function

Preparation Methods

Enzymatic Coupling

Bacterial transpeptidases, such as penicillin-binding proteins (PBPs), catalyze the ligation of MurNAc to peptide stems in vivo. In vitro, this is replicated using purified PBPs under physiological conditions (37°C, pH 7.4). However, low yields (30–40%) and enzyme instability limit scalability.

Chemical Coupling

Activated ester-mediated coupling is preferred for laboratory-scale synthesis:

-

MurNAc Activation : MurNAc’s lactic acid moiety is converted to a pentafluorophenyl ester using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

-

Peptide Ligation : The activated MurNAc reacts with Ala-Glu’s N-terminus in anhydrous DMF at 4°C for 24 hours.

-

Workup : The reaction mixture is quenched with aqueous NaHCO3 and purified via reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Table 1: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Enzymatic | 37°C, pH 7.4, 24h | 35 | 85 |

| Chemical (DCC) | 4°C, DMF, 24h | 68 | 92 |

| SPPS | RT, DCM/DMF, 48h | 45 | 88 |

Purification and Characterization

Recrystallization

Crude MurNAc-Ala-Glu is purified via gradient cooling:

Analytical Methods

-

HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.

-

NMR : ¹H NMR (D2O) δ 5.21 (d, J = 3.5 Hz, H-1), 4.38 (m, Ala-CH), 3.92 (m, Glu-CH2).

Challenges and Innovations

Q & A

Q. What established synthetic routes are available for N-Acetylmuramyl-alanylglutamic acid, and what critical reaction steps ensure efficiency?

this compound can be synthesized via a five-step sequence starting from N-acetylglucosamine. Key steps include regioselective protection of hydroxyl groups, stereochemical inversion at specific carbon centers, and coupling with glutamic acid derivatives. For example, 1,6-anhydro-N-acetylmuramic acid—a precursor—is synthesized using triflic anhydride-mediated cyclization, achieving >75% yield in the final step. Structural confirmation is typically performed via -NMR and -NMR to verify stereochemistry and purity .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is widely used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves structural ambiguities, such as anomeric configuration in muramic acid derivatives. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns for sequence confirmation. These methods are critical for distinguishing isomers and detecting byproducts .

Q. What is the biological role of this compound in bacterial systems?

This compound is a key component of bacterial peptidoglycan, forming the structural scaffold of cell walls. It facilitates cross-linking between glycan strands via peptide bridges, contributing to cell rigidity. Studies in Escherichia coli highlight its role in maintaining osmotic stability and mediating interactions with lytic enzymes like lysozyme. Disruption of its biosynthesis is a target for β-lactam antibiotics .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives under varying reaction conditions?

Yield optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) improve cyclization efficiency but may increase side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl) enhances glycosylation efficiency during coupling steps.

- Purification : Gradient elution in reverse-phase HPLC minimizes losses during isolation. Contradictory yield data across studies often arise from differences in protecting group strategies or solvent polarity, necessitating systematic parameter screening .

Q. What experimental strategies resolve stereochemical inconsistencies in this compound synthesis?

Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enforce correct stereochemistry. For example, kinetic resolution of racemic intermediates using Candida antarctica lipase B achieves enantiomeric excess (ee) >95%. X-ray crystallography of crystalline intermediates provides unambiguous stereochemical assignment, addressing discrepancies in NMR-based interpretations .

Q. How do researchers address stability challenges of this compound in physiological pH ranges?

Stability studies using HPLC-MS reveal rapid hydrolysis at pH >8.0, necessitating buffered storage conditions (pH 5.0–6.5). Isotopic labeling (e.g., -glutamic acid) tracks degradation pathways in bacterial growth media, revealing metabolite recycling mechanisms. Pre-formulation with cryoprotectants (e.g., trehalose) improves long-term storage viability .

Q. What methodologies reconcile conflicting data on the compound’s interaction with host immune receptors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to Toll-like receptors (TLRs), resolving discrepancies from earlier ELISA-based studies. For instance, SPR data show a of 2.3 µM for TLR2 binding, contrasting with ELISA-derived estimates (10–15 µM), highlighting the importance of real-time interaction analysis .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions for glycosylation steps to avoid hydrolysis .

- Characterization : Combine NMR (for stereochemistry) and MS (for molecular integrity) to address structural ambiguities .

- Biological assays : Use isogenic bacterial mutants (e.g., murE knockouts) to isolate the compound’s role in peptidoglycan remodeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.